molecular formula C18H26F2O2 B3292055 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene CAS No. 875468-59-0

1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene

Cat. No.: B3292055
CAS No.: 875468-59-0
M. Wt: 312.4 g/mol
InChI Key: OMUSMYPSNPNICN-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene, also known as EDPrB, is a typical fluorinated liquid-crystal monomer (LCM) . It has a molecular weight of 282.37 .


Chemical Reactions Analysis

The metabolism of EDPrB has been studied in several species including human, rat, porcine, cyprinus carpio, crucian carp, and channa argus . The primary metabolic pathways include dealkylation, H-abstraction, and hydroxylation reactions .


Physical and Chemical Properties Analysis

EDPrB is a solid at room temperature . Unfortunately, the retrieved sources do not provide more detailed physical and chemical properties.

Safety and Hazards

EDPrB is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

Future Directions

LCMs like EDPrB are emerging pollutants that are potentially persistent, bioaccumulative, toxic, and ubiquitous in the environment and human samples . Therefore, more toxicological and monitoring studies should be performed to evaluate their eco-environmental and human safety .

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2O2/c1-3-5-13-6-8-14(9-7-13)12-22-16-11-10-15(21-4-2)17(19)18(16)20/h10-11,13-14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUSMYPSNPNICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OCC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731072
Record name 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875468-59-0
Record name 1-Ethoxy-2,3-difluoro-4-[(4-propylcyclohexyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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